

An In-Depth Technical Guide to 2-(5-Methyl-2-Furyl)benzaldehyde

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Compound of Interest

Compound Name: 2-(5-Methyl-2-Furyl)benzaldehyde

Cat. No.: B1364503

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(5-Methyl-2-Furyl)benzaldehyde** (CAS No. 400746-82-9), a versatile aromatic aldehyde. By integrating established chemical principles with practical insights, this document serves as a vital resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science. We will explore the compound's molecular architecture, a robust synthetic pathway, detailed characterization methods, and its current and potential applications.

Compound Overview and Significance

2-(5-Methyl-2-Furyl)benzaldehyde is a biaryl compound featuring a benzaldehyde moiety linked to a 5-methylfuran ring at the ortho position. This unique structural arrangement of an electron-rich furan system and an electrophilic aldehyde group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.^{[1][2]} Its applications are found in the flavor and fragrance industry due to its characteristic aroma, and more critically, it serves as a key building block in the development of novel pharmaceuticals and advanced materials.^{[1][2]}

Molecular and Physicochemical Properties

A summary of the key properties of **2-(5-Methyl-2-Furyl)benzaldehyde** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	400746-82-9	[1]
Molecular Formula	C ₁₂ H ₁₀ O ₂	[2]
Molecular Weight	186.21 g/mol	[2]
IUPAC Name	2-(5-methylfuran-2-yl)benzaldehyde	[1]
Appearance	Liquid	[2]
Purity	≥ 95% (typically by NMR)	[2]
Boiling Point	303.5°C at 760 mmHg (Predicted)	[3]
Density	1.125 g/cm ³ (Predicted)	[3]
Storage Conditions	Store at 0-8°C, under an inert atmosphere	[2]

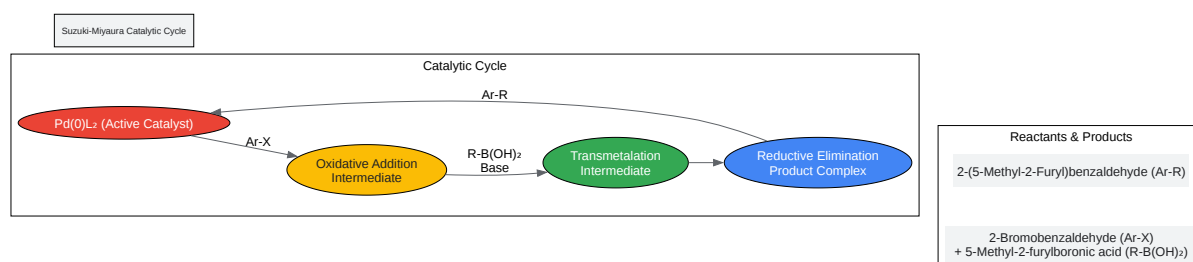
Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic Approach

The construction of the C-C bond between the furan and benzene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and high yields.[4][5] The logical and field-proven strategy involves the coupling of 2-bromobenzaldehyde with 5-methyl-2-furylboronic acid.

The choice of these starting materials is predicated on their commercial availability and the high efficiency of the subsequent coupling. The aldehyde functionality on the brominated benzene ring is sufficiently robust to withstand the reaction conditions, obviating the need for a protecting group strategy which would add steps and reduce overall yield.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde.
- **Transmetalation:** The 5-methylfuryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.
- **Reductive Elimination:** The desired product, **2-(5-Methyl-2-Furyl)benzaldehyde**, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

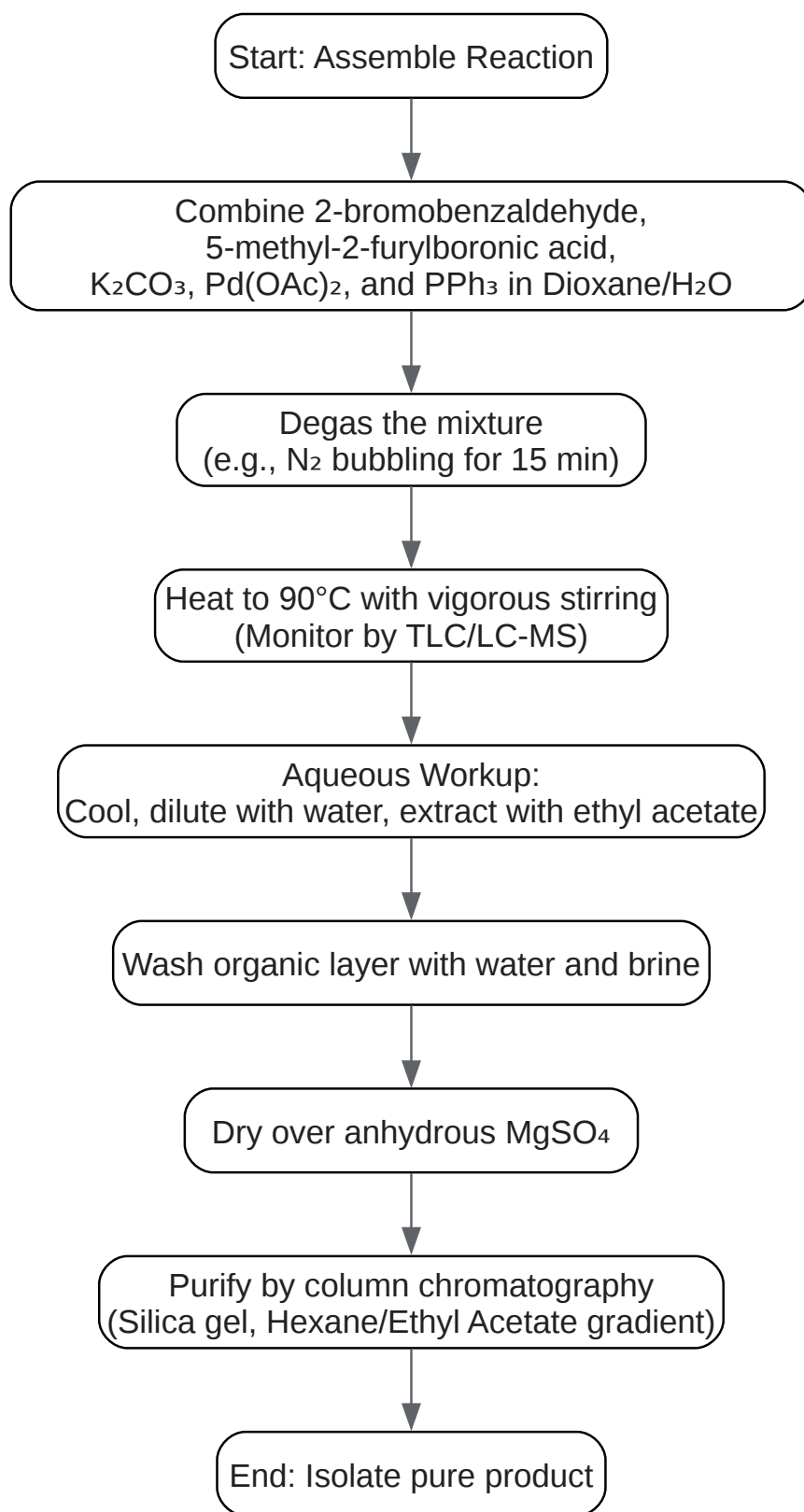
Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Reagents

- 2-Bromobenzaldehyde (1.0 eq)
- 5-Methyl-2-furylboronic acid (1.2 eq)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
- Triphenylphosphine (PPh₃) (0.04 eq)
- Potassium Carbonate (K₂CO₃) (2.0 eq)
- 1,4-Dioxane
- Deionized Water
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Synthesis Procedure



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Caption: Workflow for the synthesis of **2-(5-Methyl-2-Furyl)benzaldehyde**.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
- **Solvent Addition:** Add a 4:1 mixture of 1,4-dioxane and deionized water. The causality for using a biphasic solvent system is to ensure the dissolution of both the organic substrates and the inorganic base.
- **Inert Atmosphere:** Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to 90°C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure **2-(5-Methyl-2-Furyl)benzaldehyde**.

Spectroscopic Characterization

Precise structural elucidation is paramount.^[1] The following data, based on established spectroscopic principles and analysis of its constituent moieties, serves as a benchmark for characterization.^{[1][2][6]}

Predicted ¹H NMR Data

The proton NMR spectrum is the primary tool for confirming the structure. The expected chemical shifts in CDCl_3 are detailed below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde (-CHO)	~10.0	s	1H
Benzaldehyde H-3	~7.9	dd	1H
Benzaldehyde H-4/H-5	~7.6 - 7.4	m	2H
Benzaldehyde H-6	~7.3	dd	1H
Furan H-3	~6.5	d	1H
Furan H-4	~6.1	d	1H
Furan -CH ₃	~2.4	s	3H

Predicted data is inferred from structurally similar compounds and general NMR principles.^[1]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group	Wavenumber (cm^{-1})	Description
C=O (Aldehyde)	~1700	Strong, sharp absorption
C-H (Aldehyde)	~2820 and ~2720	Two weak to medium bands (Fermi doublet)
C-H (Aromatic)	>3000	Weak to medium absorption
C=C (Aromatic/Furan)	~1600-1450	Medium to strong absorptions
C-O-C (Furan)	~1250-1050	Strong absorption

Predicted data is inferred from spectral data of benzaldehyde and furan derivatives.^[2]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z Value	Predicted Fragment	Description
186	$[C_{12}H_{10}O_2]^+$	Molecular Ion (M^+)
185	$[C_{12}H_9O_2]^+$	Loss of H radical from aldehyde
157	$[C_{11}H_9O]^+$	Loss of CHO group
128	$[C_9H_8]^+$	Loss of CHO and CO

Predicted data is based on common fragmentation patterns for aromatic aldehydes.[\[7\]](#)

Applications and Future Directions

2-(5-Methyl-2-Furyl)benzaldehyde is a valuable intermediate with diverse applications:

- **Pharmaceutical Development:** It serves as a precursor for the synthesis of complex heterocyclic scaffolds that are of interest in drug discovery programs targeting a range of diseases.[\[1\]](#)[\[2\]](#)
- **Organic Synthesis:** Its dual functionality allows for a wide range of chemical transformations, making it a versatile tool for synthetic chemists creating novel organic molecules.[\[2\]](#)
- **Materials Science:** The compound can be explored in the development of new polymers and coatings, where its aromatic and furan components could enhance material properties.[\[1\]](#)
- **Flavor and Fragrance:** Its unique aroma makes it a candidate for use in the formulation of perfumes and as a flavoring agent in food products.[\[2\]](#)

The continued exploration of this molecule's reactivity will undoubtedly unlock new synthetic pathways and lead to the discovery of novel compounds with significant biological and material properties.

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